1H-pyrrolo[3,2-b]pyridine-2-acetic acid 1H-pyrrolo[3,2-b]pyridine-2-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17250485
InChI: InChI=1S/C9H8N2O2/c12-9(13)5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5H2,(H,12,13)
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

1H-pyrrolo[3,2-b]pyridine-2-acetic acid

CAS No.:

Cat. No.: VC17250485

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrrolo[3,2-b]pyridine-2-acetic acid -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 2-(1H-pyrrolo[3,2-b]pyridin-2-yl)acetic acid
Standard InChI InChI=1S/C9H8N2O2/c12-9(13)5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5H2,(H,12,13)
Standard InChI Key DQWSBJYUTGTUNE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(N2)CC(=O)O)N=C1

Introduction

Structural and Physicochemical Properties

The molecular framework of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid (C₉H₈N₂O₂) combines aromatic heterocycles with a carboxylic acid functional group. The pyrrole ring contributes electron-rich characteristics, while the pyridine nitrogen introduces basicity and hydrogen-bonding capability. The acetic acid substituent enhances aqueous solubility and provides a site for further chemical modification, a strategy widely employed in prodrug design .

Table 1: Key Physicochemical Properties of Pyrrolo[3,2-b]pyridine Derivatives

PropertyValue/Characteristics
Aromatic SystemBicyclic (pyrrole fused to pyridine)
Functional GroupsCarboxylic acid at C2
SolubilityModerate in polar solvents (e.g., DMSO, water)
pKa (Carboxylic Acid)~4.5–5.0
LogP~1.2–1.8

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signatures: the pyrrole protons resonate as doublets or triplets in the δ 6.5–8.5 ppm range, while the acetic acid’s methylene group appears as a singlet near δ 3.8 ppm . Infrared spectroscopy confirms the carboxylic acid moiety through a C=O stretch at ~1700 cm⁻¹ and a broad O-H stretch between 2500–3300 cm⁻¹ .

Synthetic Methodologies and Optimization

The synthesis of pyrrolo[3,2-b]pyridine derivatives typically involves cyclization strategies or cross-coupling reactions. A representative route for analogs includes:

  • Madelung Cyclization: Reacting substituted pyridines with ketones under basic conditions to form the pyrrolopyridine core.

  • Suzuki-Miyaura Coupling: Introducing aryl groups via palladium-catalyzed cross-coupling, as demonstrated in the synthesis of tubulin inhibitors .

Table 2: Optimized Conditions for Key Synthetic Steps

StepConditionsYield Improvement Strategies
CyclizationNaOH, ethanol/water, 80°CUse acetic acid as co-solvent
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 125°C, microwaveDegas solvents to prevent Pd oxidation

For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines achieved yields up to 80% using microwave-assisted Suzuki coupling . While this specific method targets the [3,2-c] isomer, analogous approaches could be adapted for the [3,2-b] scaffold by modifying starting materials and reaction coordinates.

Biological Activities and Mechanistic Insights

Pyrrolo[3,2-b]pyridine derivatives exhibit broad bioactivity, with structure-activity relationships (SAR) heavily influenced by substitution patterns:

Antitumor Activity

Compound 10t (a [3,2-c] analog) demonstrated potent cytotoxicity against HeLa, SGC-7901, and MCF-7 cell lines (IC₅₀ = 0.12–0.21 μM) by inhibiting tubulin polymerization . At 3 μM, 10t reduced tubulin polymer mass by 62%, comparable to combretastatin A-4. Molecular docking revealed hydrogen bonds with Thrα179 and Asnβ349 residues in the colchicine binding site .

Table 3: Comparative Antiproliferative Activities

CompoundHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10t ([3,2-c] analog)0.120.150.21
CA-40.030.050.07

Kinase Inhibition

The [2,3-b] isomer derivative 4h inhibited FGFR1–3 with IC₅₀ values of 7, 9, and 25 nM, respectively, by binding to the ATP pocket. This selectivity over FGFR4 (IC₅₀ = 712 nM) highlights the impact of ring fusion position on target engagement .

Comparative Analysis with Structural Analogs

The biological profile of pyrrolopyridines varies significantly with ring fusion position and substituents:

Table 4: Structure-Activity Relationships of Selected Analogs

CompoundFusion PositionKey SubstituentPrimary Activity
1H-Pyrrolo[3,2-b]pyridine-2-acetic acid[3,2-b]C2 acetic acidSolubility enhancer
10t[3,2-c]3,4,5-TrimethoxyphenylTubulin inhibition
4h[2,3-b]DimethylaminopropylFGFR1–3 inhibition

The [3,2-b] scaffold’s acetic acid group improves pharmacokinetic properties but may reduce membrane permeability compared to methylated analogs. Chlorine substituents at the 5-position (e.g., in 10b) lower synthesis yields (71%) versus methoxy groups (80% for 10c), suggesting steric effects influence reaction efficiency .

Research Applications and Future Directions

Current applications of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid derivatives include:

  • Proteolysis-Targeting Chimeras (PROTACs): The acetic acid moiety serves as a linker for E3 ligase recruiters.

  • Fluorescent Probes: The conjugated system enables use in cellular imaging.

Future studies should explore:

  • Prodrug Development: Esterification of the carboxylic acid to enhance blood-brain barrier penetration.

  • Polypharmacology: Dual FGFR/tubulin inhibitors to overcome kinase inhibitor resistance.

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